11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidines are a class of chemical compounds that are structural analogs of purines . They are widely represented in medicinal chemistry due to their diverse biological activities . They have been reported to inhibit Mycobacterium tuberculosis bd oxidase, making them an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized by heating 3-amino-thiophene-2-carboxamides with formic acid . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
This compound and its derivatives have been explored for their potential therapeutic applications, including anticonvulsant, antimicrobial, and antitumor activities. The modification of its structure has allowed for the synthesis of various derivatives with promising biological activities.
Anticonvulsant Activity
A method was developed for preparing amino, alkoxy, and alkylsulfanyl derivatives of pyrido thieno pyrimidines, which showed significant anticonvulsant activity in research studies. This suggests the potential utility of such compounds in developing new antiepileptic drugs (Dashyan et al., 2016).
Antimicrobial Activity
Research has shown that some derivatives synthesized from this compound exhibit promising antimicrobial activity against Staphylococcus aureus, indicating potential for the development of new antimicrobial agents (Sirakanyan et al., 2015).
Synthesis of Heterocyclic Systems
Studies have also focused on the reactivity of this compound with various alkyl mono- and di-halides to synthesize new heterocyclic systems. These systems contain thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, further expanding the chemical diversity and potential applications of these compounds in pharmaceutical research (Sirakanyan et al., 2015).
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives involves complex chemical reactions, including heterocyclization and nucleophilic substitution, to introduce various functional groups that can significantly alter the biological activity of the compound.
Heterocyclization
Research has explored the electrophilic heterocyclization of allylsulfanyl derivatives to produce angular pyrazolothiazolopyrimidine derivatives. This process highlights the compound's versatility in forming structurally diverse heterocyclic compounds (Bentya et al., 2008).
Nucleophilic Substitution
Methods have been developed for the preparation of amino, alkoxy, and alkylsulfanyl derivatives through nucleophilic substitution of the chloro derivatives. This synthesis pathway is crucial for creating a wide range of derivatives with potential biological activities (Paronikyan et al., 2014).
Mechanism of Action
Mode of action
Thienopyrimidines typically work by inhibiting their target enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .
Biochemical pathways
Thienopyrimidines can affect various biochemical pathways depending on their specific targets. For example, if they target COX enzymes, they can disrupt the synthesis of prostaglandins, which play a key role in inflammation .
Result of action
Based on its class, it could potentially have anti-inflammatory, antitumor, or antimicrobial effects .
Future Directions
Future research in this field could focus on designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . The structural simplicity of these compounds makes them an attractive scaffold to explore structure–activity-relationship (SAR) studies .
Properties
IUPAC Name |
11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUUFQFNLHTQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.